An In-Depth Technical Guide to 3-Vinylmorpholine: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 3-Vinylmorpholine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendancy of Morpholine Scaffolds in Medicinal Chemistry
The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, have made it a cornerstone in the design of novel therapeutics. This guide delves into a specific, yet highly promising derivative: 3-Vinylmorpholine. The introduction of a reactive vinyl group at the 3-position opens up a myriad of possibilities for synthetic elaboration and the development of covalent binders, making it a molecule of significant interest for researchers at the forefront of drug discovery.
Section 1: Core Molecular Attributes of 3-Vinylmorpholine
3-Vinylmorpholine, systematically named 3-ethenylmorpholine, is a substituted morpholine derivative. Understanding its fundamental properties is the first step towards harnessing its synthetic and therapeutic potential.
Chemical Identity and Molecular Characteristics
A clear identification of 3-Vinylmorpholine is paramount for any research endeavor. The key identifiers and molecular properties are summarized in the table below.
| Property | Value | Source |
| Systematic Name | 3-Ethenylmorpholine | N/A |
| CAS Number | 148860-48-4 | [1] |
| Molecular Formula | C₆H₁₁NO | N/A |
| Molecular Weight | 113.16 g/mol | N/A |
Section 2: Synthesis and Chemical Reactivity
The synthetic accessibility of 3-Vinylmorpholine is a key consideration for its utilization in research and development. While specific, detailed protocols for its synthesis are not abundantly available in public literature, general methodologies for the synthesis of substituted morpholines can be adapted.
Retrosynthetic Analysis and Potential Synthetic Routes
A logical approach to the synthesis of 3-Vinylmorpholine would involve the formation of the morpholine ring with a precursor to the vinyl group already in place, or the introduction of the vinyl group onto a pre-formed morpholine scaffold.
Caption: Potential retrosynthetic pathways for 3-Vinylmorpholine.
General Experimental Protocol: A Hypothetical Approach
Based on established methods for the synthesis of substituted morpholines, a plausible multi-step synthesis is outlined below. This protocol is illustrative and would require optimization.
Step 1: Synthesis of a Suitable N-Protected 3-Hydroxymethylmorpholine
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Rationale: Protection of the morpholine nitrogen is crucial to prevent side reactions during subsequent oxidation and olefination steps. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed.
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Procedure:
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To a solution of a commercially available 3-hydroxymethylmorpholine precursor in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).
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Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
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Purify the N-protected intermediate by column chromatography.
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Step 2: Oxidation to the Aldehyde
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Rationale: The primary alcohol of the protected 3-hydroxymethylmorpholine needs to be oxidized to the corresponding aldehyde to serve as the electrophile in the subsequent Wittig reaction.
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Procedure:
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Dissolve the N-protected alcohol in a suitable solvent (e.g., dichloromethane).
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Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction and work up to isolate the crude aldehyde.
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Purify the N-protected morpholine-3-carbaldehyde by column chromatography.
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Step 3: Wittig Olefination
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Rationale: The Wittig reaction is a reliable method for converting aldehydes into alkenes. In this case, it will be used to introduce the vinyl group.
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Procedure:
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Prepare the Wittig reagent (methyltriphenylphosphonium bromide) by reacting triphenylphosphine with methyl bromide.
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Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to generate the ylide.
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Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of the N-protected morpholine-3-carbaldehyde dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
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Purify the N-protected 3-vinylmorpholine by column chromatography.
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Step 4: Deprotection
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Rationale: The final step is the removal of the N-protecting group to yield the target compound, 3-Vinylmorpholine.
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Procedure:
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The choice of deprotection conditions depends on the protecting group used. For a Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane is effective. For a Cbz group, catalytic hydrogenation is typically employed.
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After the reaction is complete, neutralize the reaction mixture and extract the final product.
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Purify 3-Vinylmorpholine by distillation or column chromatography to obtain the final product.
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Reactivity of the Vinyl Group
The vinyl moiety in 3-Vinylmorpholine is a versatile functional handle for a variety of chemical transformations, making it an attractive building block in medicinal chemistry.
Caption: Reactivity of the vinyl group in 3-Vinylmorpholine.
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Michael Addition: The electron-withdrawing nature of the adjacent nitrogen atom can activate the double bond for conjugate addition of nucleophiles.
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Heck Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions to form more complex substituted alkenes.
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Epoxidation: The double bond can be readily epoxidized to form a reactive epoxide ring, which can be further functionalized.
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Polymerization: The vinyl group can undergo polymerization, which could be of interest in materials science applications.
Section 3: Spectroscopic Characterization
While a comprehensive, publicly available spectral dataset for 3-Vinylmorpholine is scarce, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5-6.5 ppm) with distinct coupling patterns (geminal, cis, and trans). The protons on the morpholine ring would appear as a series of multiplets in the upfield region (typically 2.5-4.0 ppm). The proton at the C3 position, being adjacent to the vinyl group and the nitrogen atom, would likely appear as a distinct multiplet.
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¹³C NMR: The carbon NMR spectrum would show two signals in the alkene region (approximately 110-140 ppm) corresponding to the vinyl carbons. The carbons of the morpholine ring would appear in the range of 40-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Vinylmorpholine would be expected to show the following characteristic absorption bands:
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C=C stretch: A peak around 1640 cm⁻¹ corresponding to the vinyl double bond.
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=C-H stretch: Peaks just above 3000 cm⁻¹ for the vinylic C-H bonds.
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C-N stretch: A peak in the region of 1000-1250 cm⁻¹.
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C-O-C stretch: A strong band typically around 1100 cm⁻¹.
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N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
Section 4: Applications in Drug Development and Medicinal Chemistry
The morpholine scaffold is a well-established pharmacophore, and the introduction of a vinyl group at the 3-position provides exciting opportunities for the development of novel therapeutic agents. The versatile nature of the morpholine ring allows it to act as a scaffold, influencing the overall physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for drug-like characteristics.[2]
Role as a Versatile Synthetic Building Block
3-Vinylmorpholine can serve as a valuable starting material for the synthesis of more complex molecules. The reactivity of the vinyl group allows for its elaboration into a wide range of other functional groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Potential as a Covalent Inhibitor
The vinyl group can act as a "warhead" for targeted covalent inhibitors. By positioning the vinylmorpholine moiety within the binding site of a target protein, the vinyl group can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine or lysine), leading to irreversible inhibition. This strategy has been successfully employed to enhance the potency and duration of action of various drugs.
Structural Analogue in Lead Optimization
During the lead optimization phase of drug discovery, systematic modifications of a lead compound are performed to improve its pharmacological profile. 3-Vinylmorpholine can be incorporated as a structural analogue to explore the structure-activity relationship (SAR) of a particular chemical series. Its unique steric and electronic properties can provide valuable insights into the optimal requirements for binding to a biological target.
The morpholine ring itself is often employed in medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties.[2] Its inclusion in drug candidates can lead to improved pharmacokinetics and a better overall drug-like profile.[2]
Section 5: Future Perspectives and Conclusion
3-Vinylmorpholine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its combination of a privileged morpholine scaffold and a reactive vinyl handle makes it an attractive building block for the synthesis of novel therapeutic agents.
Future research efforts should focus on the development of efficient and scalable synthetic routes to 3-Vinylmorpholine, as well as a thorough characterization of its physicochemical and pharmacological properties. The exploration of its utility in the design of covalent inhibitors and as a versatile scaffold for library synthesis is likely to yield exciting new discoveries in medicinal chemistry. As our understanding of the chemical biology of this molecule grows, so too will its potential to contribute to the development of the next generation of innovative medicines.
References
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
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